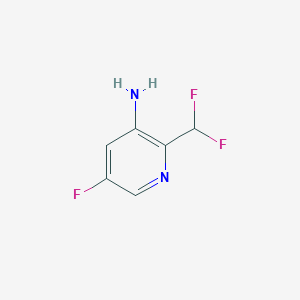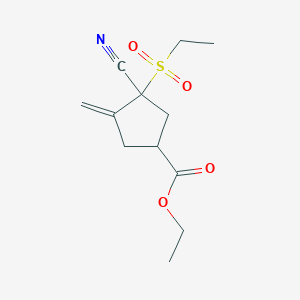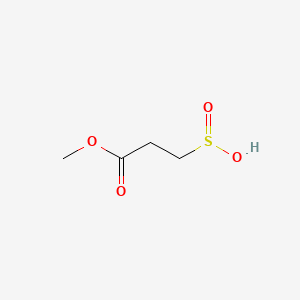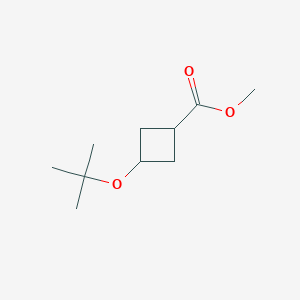
(R)-2-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-methyloxetane is a chiral compound with the molecular formula C₄H₈O. It is an oxetane derivative, characterized by a four-membered ring containing three carbon atoms and one oxygen atom. The ®-configuration indicates that the compound has a specific three-dimensional arrangement, making it optically active.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyloxetane typically involves the enantioselective reduction of 2-methyloxetan-3-one. This can be achieved using chiral catalysts or reagents to ensure the desired ®-configuration. Common methods include:
Asymmetric Hydrogenation: Using chiral phosphine ligands and transition metal catalysts.
Enantioselective Reduction: Employing chiral boron or aluminum hydrides.
Industrial Production Methods
Industrial production of ®-2-methyloxetane may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation in the presence of chiral ligands is a preferred method due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-methyloxetane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-2-methyloxetane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology
In biological research, ®-2-methyloxetane derivatives are studied for their potential as enzyme inhibitors and bioactive compounds.
Medicine
The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry
In the industrial sector, ®-2-methyloxetane is utilized in the synthesis of polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2-methyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include enzyme inhibition or receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-methyloxetane: The enantiomer of ®-2-methyloxetane, with opposite optical activity.
2-methyloxetan-3-one: A precursor in the synthesis of ®-2-methyloxetane.
2,2-dimethyloxetane: A structurally similar compound with different substituents.
Uniqueness
®-2-methyloxetane’s uniqueness lies in its chiral nature, which imparts specific optical activity and biological interactions. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C4H8O |
|---|---|
Molekulargewicht |
72.11 g/mol |
IUPAC-Name |
(2R)-2-methyloxetane |
InChI |
InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
FZIIBDOXPQOKBP-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@H]1CCO1 |
Kanonische SMILES |
CC1CCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


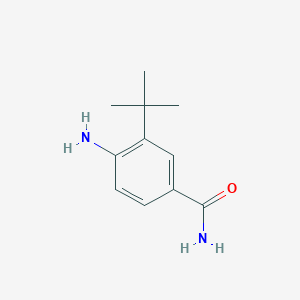
![tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011339.png)
![2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13011347.png)
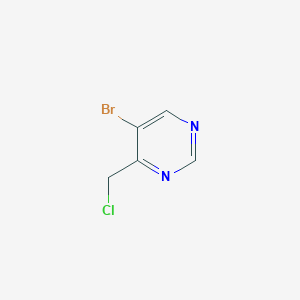
![2-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B13011369.png)
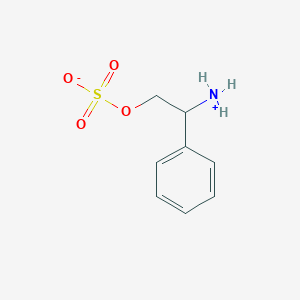


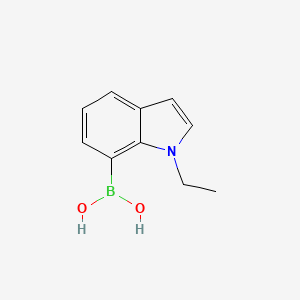
![7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B13011398.png)
